molecular formula C17H30N4O B2623301 N-[3-(3-methylpiperidin-1-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide CAS No. 1797649-28-5

N-[3-(3-methylpiperidin-1-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide

Cat. No.: B2623301
CAS No.: 1797649-28-5
M. Wt: 306.454
InChI Key: LSQRPDWYFSPKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-methylpiperidin-1-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a prop-2-yn-1-yl group and a piperidine ring substituted with a 3-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methylpiperidin-1-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine and piperidine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before the final coupling reaction. The use of automated systems for temperature and pressure control ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methylpiperidin-1-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[3-(3-methylpiperidin-1-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(3-methylpiperidin-1-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3-methylpiperidin-1-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives.

    N-(3-piperidinyl)-4-(prop-2-yn-1-yl)piperazine-1-carboxamide: Similar structure but different substitution pattern.

    N-(3-methylpiperidin-1-yl)-4-(prop-2-yn-1-yl)piperazine-1-carboxamide: Similar but lacks the propyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[3-(3-methylpiperidin-1-yl)propyl]-4-prop-2-ynylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O/c1-3-8-19-11-13-21(14-12-19)17(22)18-7-5-10-20-9-4-6-16(2)15-20/h1,16H,4-15H2,2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQRPDWYFSPKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCNC(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.